Elevated Lipophilicity (LogP) for Enhanced Membrane Permeability and Chromatographic Resolution
The target compound exhibits a predicted LogP of 1.77, which is 43% higher than the 1.01 LogP of its non-brominated structural analog, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid (CAS 106261-48-7) . This substantial increase in lipophilicity, driven by the presence of the bromine atom, translates to a longer retention time in reverse-phase HPLC, enabling superior separation of closely related impurities in analytical workflows. The calculated topological polar surface area (TPSA) remains identical at 43.78 Ų, indicating that the increase in LogP is achieved without a significant loss of polar interaction potential .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.7705 |
| Comparator Or Baseline | 4-((4-methylpiperazin-1-yl)methyl)benzoic acid (CAS 106261-48-7): LogP = 1.008 |
| Quantified Difference | Target compound is 0.76 LogP units higher (approx. 43% increase in predicted lipophilicity). |
| Conditions | Predicted values using XLogP3; TPSA for both compounds is 43.78 Ų. |
Why This Matters
Higher LogP directly correlates with improved membrane permeability in cell-based assays and distinct chromatographic behavior, making this compound a more suitable choice for applications where enhanced lipophilicity or precise analytical separation is required.
